FKBP12 ligand-1

FKBP12 Binding affinity Fluorescence polarization

FKBP12 ligand-1 (CAS 178446-02-1, C32H41NO9, MW 583.67) is a fully synthetic, non-macrocyclic α-keto-pipecolylamide ligand that occupies the FK506/rapamycin-binding pocket of FKBP12 with high shape complementarity. Originally designed as the minimal FKBP12-recognition element ('compound 1') stripped of the effector domains present in the natural products FK506 and rapamycin, it binds wild-type human FKBP12 with an IC50 of 86 nM (Kd ≈ 20 nM) in competitive fluorescence polarization assays.

Molecular Formula C32H41NO9
Molecular Weight 583.7 g/mol
Cat. No. B15610114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP12 ligand-1
Molecular FormulaC32H41NO9
Molecular Weight583.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H41NO9/c1-6-32(2,3)29(36)30(37)33-17-8-7-12-24(33)31(38)42-25(22-10-9-11-23(19-22)41-20-28(34)35)15-13-21-14-16-26(39-4)27(18-21)40-5/h9-11,14,16,18-19,24-25H,6-8,12-13,15,17,20H2,1-5H3,(H,34,35)/t24-,25+/m0/s1
InChIKeyCKUAMXWZIHXZJC-LOSJGSFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FKBP12 Ligand-1 (SLF) – Benchmarking the Synthetic FKBP12-Binding Module for PROTAC Procurement


FKBP12 ligand-1 (CAS 178446-02-1, C32H41NO9, MW 583.67) is a fully synthetic, non-macrocyclic α-keto-pipecolylamide ligand that occupies the FK506/rapamycin-binding pocket of FKBP12 with high shape complementarity [1]. Originally designed as the minimal FKBP12-recognition element ('compound 1') stripped of the effector domains present in the natural products FK506 and rapamycin, it binds wild-type human FKBP12 with an IC50 of 86 nM (Kd ≈ 20 nM) in competitive fluorescence polarization assays [2]. Critically, this compound lacks the calcineurin- or mTOR-engaging surfaces required for immunosuppression, making it a functionally silent binder and an optimal targeting module for PROTAC and chemical-dimerizer applications [3].

Why FKBP12 Ligand-1 Cannot Be Substituted by FK506, Rapamycin, or Other In-Class FKBP Binders for PROTAC Design


Although numerous small molecules bind the FKBP12 active site with nanomolar affinity, their downstream pharmacology renders them unsuitable as silent targeting modules. FK506 (Ki = 0.2 nM) and rapamycin (Kd = 0.2–0.6 nM) are both gain-of-function ligands that nucleate ternary complexes with calcineurin and mTOR/FRB, respectively, triggering potent immunosuppressive and anti-proliferative signaling cascades [1]. Even structurally related synthetic ligands such as Shield-1 (Kd = 2.4 nM for F36V-FKBP12) and AP1867 (Kd = 67 nM for wild-type FKBP12) are engineered for mutant-specific recognition and lack the wild-type affinity profile required for endogenous FKBP12 engagement in PROTAC applications [2]. FKBP12 ligand-1 uniquely combines wild-type FKBP12 binding with a carboxylate-functionalized exit vector that enables modular linker conjugation without perturbing the α-keto-pipecolylamide pharmacophore, a chemical feature absent in macrocyclic natural products [3].

FKBP12 Ligand-1: Head-to-Head Quantitative Differentiation Against Closest FKBP12 Binders and PROTAC Degraders


Wild-Type FKBP12 Binding Affinity of FKBP12 Ligand-1 vs. Natural Product Ligands FK506 and Rapamycin

FKBP12 ligand-1 binds wild-type human FKBP12 with an IC50 of 86 nM, corresponding to a Kd of approximately 20 nM, as determined by competitive fluorescence polarization [1]. In contrast, the natural macrocyclic ligand FK506 binds FKBP12 with a Ki of 0.2 nM, and rapamycin exhibits a Kd of 0.13–0.6 nM across different assay platforms [2]. While FKBP12 ligand-1 is approximately 100- to 400-fold weaker in binding affinity than FK506 and rapamycin, this reduced affinity is the deliberate trade-off for eliminating immunosuppressive effector function, making it suitable for applications where silent FKBP12 engagement is required [3].

FKBP12 Binding affinity Fluorescence polarization

FKBP12 Ligand-1-Based PROTAC MC-25B: Degradation Potency and Nuclear Selectivity vs. CRBN-Recruiting Degraders dFKBP-1 and RC32

When incorporated into the PROTAC degrader MC-25B, FKBP12 ligand-1 enables DCAF16-dependent degradation of FKBP12 with a DC50 of 0.35 μM and a Dmax of 89% [1]. In direct comparison, the CRBN-based PROTAC dFKBP-1, which also uses SLF as the FKBP12 ligand, achieves a DC50 of approximately 10 nM with >80% reduction at 0.1 μM [2]. The rapamycin-based PROTAC RC32 achieves a DC50 of ~0.3 nM in Jurkat cells after 12 h treatment . However, MC-25B uniquely facilitates degradation specifically of nuclear-localized FKBP12 (FLAG-FKBP12_NLS) through a mechanism dependent on DCAF16 engagement at cysteines C177–C179, a subcellular selectivity not demonstrated by dFKBP-1 or RC32 [1]. Furthermore, MC-25B exhibits improved proteome-wide selectivity compared to first-generation DCAF16-based PROTACs [3].

PROTAC FKBP12 degradation DCAF16 Nuclear selectivity

Functional Signaling Selectivity: FKBP12 Ligand-1 Does Not Inhibit mTORC1 or Calcineurin, Unlike FK506 and Rapamycin

FKBP12 ligand-1 (SLF) lacks the effector domain necessary for calcineurin or mTOR engagement and therefore does not inhibit either pathway [1]. In mechanistic studies, SLF treatment does not suppress mTORC1 activity (assessed by p-S6 levels), whereas rapamycin at 10 nM produces near-complete mTORC1 inhibition [2]. Similarly, FK506 potently inhibits calcineurin-dependent IL-2 reporter activity, while SLF shows no measurable activity in the same assay [3]. This functional inertness is the direct consequence of the compound's design: FKBP12 ligand-1 contains only the α-keto-pipecolylamide FKBP12-binding core and lacks the macrocyclic effector region present in FK506 (C15–C25 region) and the FRB-binding surface of rapamycin [1].

mTORC1 Calcineurin Immunosuppression Signaling selectivity

Chemical Conjugation Handle: FKBP12 Ligand-1 Carboxylate Exit Vector vs. Macrocyclic Natural Products FK506 and Rapamycin

FKBP12 ligand-1 presents a solvent-exposed carboxylate group at the C9 position of its α-keto-pipecolylamide scaffold, which serves as a pre-installed conjugation handle for linker attachment without disrupting the FKBP12-binding pharmacophore [1]. This design feature is validated by the X-ray crystal structure of the FKBP12–ligand complex (PDB 1FKG), which shows the carboxylate extending into solvent, and by the successful synthesis of multiple PROTAC degraders (MC-25B, dFKBP-1, KB02-SLF) and linker conjugates using this handle [2]. In contrast, FK506 and rapamycin are macrocyclic natural products that lack a readily functionalizable exit vector orthogonal to their FKBP12-binding surfaces; chemical modification of FK506 or rapamycin for linker attachment requires total synthesis or semi-synthetic manipulation that frequently compromises binding affinity and complicates structure-activity analysis [3]. The commercial availability of FKBP12 Ligand-Linker Conjugate 1 (CAS 2765059-01-4), which directly couples FKBP12 ligand-1 to a PEG-based linker ready for E3 ligase ligand conjugation, further demonstrates the practical advantage of this carboxylate handle .

PROTAC linker chemistry Bifunctional molecule Conjugation handle α-keto-pipecolylamide

FKBP12 Ligand-1: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


PROTAC Design Requiring Silent FKBP12 Engagement Without mTOR or Calcineurin Pathway Interference

FKBP12 ligand-1 is the preferred FKBP12-binding module for PROTAC or molecular-glue design when the target biology is incompatible with concomitant mTORC1 inhibition (rapamycin) or calcineurin suppression (FK506). As demonstrated by the direct head-to-head signaling data, SLF produces no measurable p-S6 suppression or IL-2 reporter activation, enabling clean interpretation of degradation pharmacology in cell-based assays [1]. The commercially available FKBP12 Ligand-Linker Conjugate 1 further streamlines synthesis by providing a pre-assembled ligand–linker fragment that can be directly coupled to any E3 ligase ligand, reducing PROTAC development cycle time .

Selective Degradation of Nuclear-Localized FKBP12 via DCAF16-Recruiting PROTACs

The MC-25B PROTAC, built on FKBP12 ligand-1, is uniquely capable of degrading nuclear FKBP12 pools (DC50 = 0.35 μM, Dmax = 89%) through covalent engagement of DCAF16 at cysteines C177–C179 [2]. This nuclear-selective degradation mechanism is not achievable with CRBN-based PROTACs such as dFKBP-1 or RC32, which target total cellular FKBP12. Investigators studying compartment-specific FKBP12 functions—including TGFβ/BMP receptor regulation and ryanodine receptor modulation—should prioritize MC-25B or FKBP12 ligand-1-based DCAF16 PROTACs for experiments requiring nuclear FKBP12 ablation [2].

Chemical Dimerizer Development for FKBP12 Fusion Protein Systems Requiring Orthogonal Pharmacology

FKBP12 ligand-1 is the foundational monomer for synthesizing bivalent chemical inducers of dimerization (CIDs, e.g., AP1903) and chemical inducers of proximity (CIPs). Its carboxylate handle enables homo- or hetero-bifunctionalization through standard amide coupling or click chemistry without denaturing the FKBP12-binding core [3]. Unlike rapamycin-based dimerizers that simultaneously engage endogenous mTOR, FKBP12 ligand-1-derived CIDs provide a silent dimerization platform compatible with in vivo gene therapy applications where immunosuppressive pharmacology must be avoided [3].

FKBP12 Target Engagement Assays Using Labeled FKBP12 Ligand-1 as a Fluorescent Tracer

The solvent-exposed carboxylate of FKBP12 ligand-1 enables facile conjugation of fluorophores (e.g., fluorescein) to generate high-affinity fluorescent tracers for FKBP12 competitive binding assays. The fluorescein-labeled derivative (fluoro-SLF) has been used to quantify Kd values for FKBP12 variants and to screen competing ligands in fluorescence polarization format [3]. This application is directly enabled by the carboxylate handle geometry validated in the 1FKG crystal structure, which ensures that fluorophore attachment does not sterically interfere with the α-keto-pipecolylamide–FKBP12 interaction [4].

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